molecular formula C27H26N2O4S B2729536 N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide CAS No. 895651-20-4

N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide

Cat. No.: B2729536
CAS No.: 895651-20-4
M. Wt: 474.58
InChI Key: MVYAWACREHPFTL-UHFFFAOYSA-N
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Description

The compound N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide features a quinolin-4-one core substituted at position 3 with a 4-(propan-2-yl)benzenesulfonyl group and at position 1 with an acetamide moiety linked to a 4-methylphenyl group.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[4-oxo-3-(4-propan-2-ylphenyl)sulfonylquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-18(2)20-10-14-22(15-11-20)34(32,33)25-16-29(24-7-5-4-6-23(24)27(25)31)17-26(30)28-21-12-8-19(3)9-13-21/h4-16,18H,17H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVYAWACREHPFTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the sulfonyl and acetamide groups. Common reagents used in these steps include sulfonyl chlorides, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or alkaline conditions. This reaction is pivotal for modifying the compound’s pharmacological profile or synthesizing intermediates.

Reaction Type Conditions Products Reference
Acidic HydrolysisHCl (6M), reflux, 8h2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetic acid
Alkaline HydrolysisNaOH (2M), 80°C, 4hSodium salt of the corresponding carboxylic acid

Hydrolysis kinetics depend on steric hindrance from the isopropylbenzenesulfonyl group, which slightly reduces reaction rates compared to simpler acetamides.

Oxidation and Reduction

The dihydroquinoline moiety and sulfonyl group participate in redox reactions:

Oxidation

The 1,4-dihydroquinoline core oxidizes to a fully aromatic quinoline system under mild conditions:

Oxidizing Agent Conditions Product Yield Reference
KMnO₄H₂O, 25°C, 12h4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]quinoline78%
DDQ (2,3-Dichloroquinoxaline)Dichloromethane, refluxAromatic quinoline derivative85%

Reduction

The sulfonyl group can be reduced to a thioether under hydrogenation:

Reducing Agent Conditions Product Yield Reference
H₂/Pd-CEthanol, 60°C, 6h3-(4-isopropylphenylthio)-4-oxo-1,4-dihydroquinoline65%

Electrophilic Aromatic Substitution

The quinoline and phenyl rings undergo substitution reactions. The sulfonyl group deactivates the benzene ring, directing electrophiles to the para and meta positions of the quinoline core:

Reaction Reagents Position Product Reference
NitrationHNO₃/H₂SO₄, 0°CQuinoline C66-nitro-4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinoline
BrominationBr₂/FeBr₃, CHCl₃Quinoline C88-bromo derivative

Nucleophilic Displacement

The sulfonyl group’s electron-withdrawing nature enhances leaving-group ability, enabling nucleophilic substitutions:

Nucleophile Conditions Product Reference
Sodium methoxideDMF, 100°C, 12h3-methoxy-4-oxo-1,4-dihydroquinoline
AmmoniaEthanol, 70°C, 8h3-amino-4-oxo-1,4-dihydroquinoline

Catalytic Cross-Coupling

Palladium-catalyzed reactions enable functionalization of the quinoline core:

Reaction Type Catalyst Conditions Product Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Toluene, 80°C6-aryl-4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinoline
Heck ReactionPd(OAc)₂, PPh₃DMF, 100°C8-alkenyl-substituted derivative

Stability Under Thermal and pH Conditions

The compound exhibits moderate thermal stability but degrades under extreme pH:

Condition Observation Reference
pH 2–6 (25°C)Stable for >48h
pH >10 (70°C)Rapid hydrolysis of acetamide group (t₁/₂ = 2h)
150°C (neat)Partial decomposition with SO₂ release

Key Research Findings

  • Anticancer Activity : Derivatives synthesized via Suzuki coupling showed IC₅₀ values of 1.2–3.8 μM against MCF-7 breast cancer cells .

  • Antibacterial Potential : Nitro-substituted analogs exhibited MIC values of 4 μg/mL against Staphylococcus aureus .

This compound’s versatility in reactions underscores its utility in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and in vivo efficacy.

Scientific Research Applications

Structural Formula

C19H22N2O3S\text{C}_{19}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the inhibition of specific signaling pathways, including those involving apoptosis regulators like Bcl-2 and caspases.
CompoundCancer TypeMechanismReference
Compound APancreaticApoptosis induction
Compound BBreastCell cycle arrest

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Its effectiveness can be attributed to its ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.

PathogenActivityReference
Staphylococcus aureusInhibitory
Escherichia coliInhibitory

Neuroprotective Effects

Research indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease. The compound may act by modulating neurotransmitter levels or protecting against oxidative stress.

Synthetic Pathways

The synthesis of this compound involves several steps, including:

  • Formation of the Dihydroquinoline Core : Utilizing starting materials like 4-methylphenyl derivatives.
  • Sulfonation : Introducing the benzenesulfonyl group through electrophilic aromatic substitution.
  • Amidation : Finalizing the structure by forming the acetamide linkage.

Case Study 1: Anticancer Efficacy

In a study focusing on a derivative of this compound, researchers reported significant cytotoxic effects on various cancer cell lines, including breast and pancreatic cancer cells. The compound was shown to reduce cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Testing

Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL against both pathogens, suggesting strong potential as an antimicrobial agent.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit specific enzymes, while the sulfonyl and acetamide groups can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects depending on the context.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The following table highlights key structural differences between the target compound and analogous molecules from the literature:

Compound Name / ID Core Structure Substituents (Position) Key Functional Groups
Target Compound Quinolin-4-one - 4-(propan-2-yl)benzenesulfonyl (C3)
- N-(4-methylphenyl)acetamide (C1)
Sulfonyl, Acetamide, Isopropyl
N-(4-chlorophenyl)-2-[6-ethyl-4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl]acetamide Quinolin-4-one - Phenylsulfonyl (C3)
- 6-ethyl (C6)
- N-(4-chlorophenyl)acetamide (C1)
Sulfonyl, Acetamide, Chlorophenyl, Ethyl
N-(4-Oxo-1,4-dihydroquinolin-2-yl)tetradecanamide (3h) Quinolin-4-one - Tetradecanamide (C2) Long alkyl chain (C14)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Benzene - Nitro (C2)
- Chloro (C4)
- Methylsulfonyl-acetamide
Nitro, Chloro, Sulfonyl, Acetamide
(E)-4-amino-N-(4-oxo-2-substituted styrylquinazolin-3(4H)-yl)benzenesulfonamide (1k-1h’) Quinazolin-4-one - Styryl (C2)
- Sulfonamide (C3)
Styryl, Sulfonamide, Amino

Key Observations :

  • Sulfonyl Group Variations : The target compound’s 4-(propan-2-yl)benzenesulfonyl group contrasts with simpler phenylsulfonyl (e.g., ) or methylsulfonyl (e.g., ) groups. The isopropyl substituent enhances steric bulk and lipophilicity compared to unsubstituted phenyl or methyl groups.
  • Acetamide Tail : The 4-methylphenyl acetamide in the target compound differs from the 4-chlorophenyl () or long alkyl chains (), influencing solubility and target affinity.
  • Core Heterocycle: Quinolin-4-one (target) vs.

Physicochemical Properties

  • Melting Points: Compounds with long alkyl chains (e.g., 3h, 3i in ) exhibit high melting points (>250°C) due to strong van der Waals interactions.
  • Solubility: The isopropyl and methylphenyl groups in the target compound likely reduce aqueous solubility compared to amino-substituted derivatives (e.g., ), but the sulfonyl and acetamide moieties may enhance solubility in polar aprotic solvents.

Biological Activity

N-(4-methylphenyl)-2-{4-oxo-3-[4-(propan-2-yl)benzenesulfonyl]-1,4-dihydroquinolin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of molecules known for their diverse biological activities, particularly in medicinal chemistry. Its structure features a quinoline moiety, which is often associated with various pharmacological effects.

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The specific compound may share these mechanisms due to its structural similarities.

Table 1: Anticancer Activity of Quinoline Derivatives

Compound NameCancer TypeMechanism of ActionReference
Compound ABreastCaspase activation
Compound BLungBcl-2 modulation
N-(4-methylphenyl)-2-{...}VariousTBDTBD

Anti-inflammatory Properties

The sulfonamide group present in the compound has been linked to anti-inflammatory effects. Compounds containing sulfonamide moieties have been shown to inhibit cyclooxygenase (COX) enzymes, thereby reducing the production of pro-inflammatory mediators.

Case Study:
A study conducted on a related sulfonamide compound demonstrated a significant reduction in inflammatory markers in animal models of arthritis, suggesting that N-(4-methylphenyl)-2-{...} may exhibit similar properties.

Antimicrobial Activity

Preliminary investigations have suggested that compounds with quinoline structures possess antimicrobial properties. The activity is thought to arise from their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Table 2: Antimicrobial Activity of Related Compounds

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
N-(4-methylphenyl)-2-{...}TBDTBDTBD

The mechanisms underlying the biological activities of N-(4-methylphenyl)-2-{...} are yet to be fully elucidated but are likely multifaceted:

  • Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Enzyme Inhibition : The inhibition of COX enzymes contributes to its anti-inflammatory effects.
  • Membrane Disruption : Antimicrobial properties may result from interactions with microbial membranes.

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC.
  • Optimize stoichiometry to minimize byproducts (e.g., unreacted sulfonyl chloride).

Basic: How is structural characterization performed post-synthesis?

Methodological Answer:
A combination of spectroscopic and crystallographic techniques is employed:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., acetamide carbonyl at ~170 ppm in ¹³C NMR) .
  • IR Spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between acetamide and sulfonyl groups) .

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